molecular formula C10H12O3 B14629872 1-(2-Hydroxy-6-methoxy-3-methylphenyl)ethan-1-one CAS No. 56504-43-9

1-(2-Hydroxy-6-methoxy-3-methylphenyl)ethan-1-one

Cat. No.: B14629872
CAS No.: 56504-43-9
M. Wt: 180.20 g/mol
InChI Key: GGTKXGUKKOAFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-6-methoxy-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-6-methoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-hydroxy-6-methoxy-3-methylphenyl)ethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-6-methoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of 2-hydroxy-6-methoxy-3-methylbenzoic acid.

    Reduction: Formation of 1-(2-hydroxy-6-methoxy-3-methylphenyl)ethanol.

    Substitution: Formation of various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-6-methoxy-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-6-methoxy-3-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-Hydroxy-6-methoxy-3-methylphenyl)ethanone can be compared with other similar compounds such as:

    2-Hydroxy-6-methoxyacetophenone: Lacks the methyl group, which may affect its reactivity and biological activity.

    2-Hydroxy-4-methoxyacetophenone: The position of the methoxy group is different, leading to variations in chemical behavior and applications.

    2-Hydroxy-3-methylacetophenone: Lacks the methoxy group, which influences its solubility and reactivity.

The uniqueness of 1-(2-hydroxy-6-methoxy-3-methylphenyl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

56504-43-9

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(2-hydroxy-6-methoxy-3-methylphenyl)ethanone

InChI

InChI=1S/C10H12O3/c1-6-4-5-8(13-3)9(7(2)11)10(6)12/h4-5,12H,1-3H3

InChI Key

GGTKXGUKKOAFLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.